

An In-depth Technical Guide to the Physicochemical Properties of Bandrowski's Base

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Compound of Interest

Compound Name: *Bandrowski's base*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bandrowski's base is a trimeric compound formed from the oxidation and self-coupling of p-phenylenediamine (PPD), a primary intermediate in the formulation of permanent oxidative hair dyes.[1][2] Its formation is a key area of study in cosmetology, toxicology, and dermatology due to its role as a potent skin sensitizer and a potential mutagen.[3][4] Understanding the physicochemical properties of **Bandrowski's base** is critical for assessing its toxicological profile, developing safer hair dye formulations, and conducting research into the mechanisms of allergic contact dermatitis.

This technical guide provides a comprehensive overview of the core physicochemical properties of **Bandrowski's base**, detailed experimental protocols for its synthesis and analysis, and a visualization of its formation and biological signaling pathways.

Core Physicochemical Properties

The fundamental properties of **Bandrowski's base** have been characterized in several studies. These quantitative data are summarized for clarity and comparison.

Property	Value	Reference(s)
IUPAC Name	N,N''-(2,5-diamino-2,5-cyclohexadiene-1,4-diylidene)bis(1,4-benzenediamine)	[3](5)
Molecular Formula	C ₁₈ H ₁₈ N ₆	[6]
Molecular Weight	318.38 g/mol	[6]
CAS Number	20048-27-5	
Appearance	Dark red, crystalline solid	[3](5)
Melting Point	514-516 K (241-243 °C)	[3](5)

Solubility

The solubility of **Bandrowski's base** is a critical parameter for its handling, purification, and for studying its interaction in biological and chemical systems.

Solvent	Solubility (at 20°C)	Reference(s)
Water	< 0.5 g / 100 mL	[1]
Ethanol	≤ 1.5 g / 100 mL	[1]
DMSO	≤ 30 g / 100 mL	[1]

Spectral Properties

While complete, detailed spectra for **Bandrowski's base** are not widely published in readily available literature, its characteristic structural features allow for a theoretical prediction of its spectral properties.

UV-Visible Spectroscopy

Bandrowski's base possesses a large, conjugated system of double bonds extending across its three rings.[7] This extensive conjugation is expected to result in strong absorption of light in

the visible region of the electromagnetic spectrum, which is consistent with its dark red color.^[7]
^[8] The absorption spectrum would likely show a primary strong absorption band (λ_{max}) at a long wavelength, characteristic of $\pi \rightarrow \pi^*$ electronic transitions within the conjugated system.
^[8]

Infrared (IR) Spectroscopy

An IR spectrum of **Bandrowski's base** would be expected to display several characteristic absorption bands corresponding to its functional groups:

- N-H Stretching: Bands in the region of $3500\text{-}3300\text{ cm}^{-1}$ corresponding to the primary amine (-NH_2) groups.
- C-H Stretching (Aromatic): Absorption bands typically appearing just above 3000 cm^{-1} (e.g., $3100\text{-}3000\text{ cm}^{-1}$).^[9]
- C=C Stretching (Aromatic): Multiple bands in the $1600\text{-}1450\text{ cm}^{-1}$ region, characteristic of the aromatic rings.^[9]
- N-H Bending: A band around 1600 cm^{-1} , which may overlap with C=C stretching bands.^[10]
- C-N Stretching: Aromatic C-N stretching bands would be expected in the $1350\text{-}1250\text{ cm}^{-1}$ region.^[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the different rings. Protons on the central diaminocyclohexadiene ring would likely appear in a different chemical shift region than those on the terminal p-phenylenediamine rings. The amine (-NH_2) protons would typically appear as broad signals.
- ^{13}C NMR: The carbon NMR spectrum would show multiple signals in the aromatic region (typically $110\text{-}160\text{ ppm}$).^[12] Due to the molecule's symmetry, the number of unique carbon signals would be fewer than the total number of carbon atoms (18). The carbons bonded to nitrogen atoms would be shifted downfield compared to the other ring carbons.^[13]

Experimental Protocols

Synthesis of Bandrowski's Base

This protocol is based on the oxidative coupling of p-phenylenediamine (PPD), a method first described by Ritter and Schmitz.

Materials:

- p-Phenylenediamine (PPD)
- Ammonium hydroxide (28%)
- Hydrogen peroxide (3%)
- Deionized water

Procedure:

- Dissolve 5 g of PPD in 375 mL of deionized water in a suitable flask.
- Add 1.5 mL of 28% ammonium hydroxide to the solution to achieve an alkaline pH (approximately 9.5). The formation of **Bandrowski's base** is favored under alkaline conditions.[6]
- Slowly add 62.5 mL of 3% hydrogen peroxide to the stirring solution. Hydrogen peroxide acts as the oxidizing agent.[6]
- Allow the solution to stand at room temperature for 24 hours. During this time, the PPD will oxidize and self-couple to form the trimeric **Bandrowski's base**, which will precipitate out of the solution as dark crystals.[6]
- Collect the crystalline product by filtration.
- Wash the crystals with deionized water and allow them to air dry.
- The identity of the product can be confirmed by melting point determination (literature value: 241-243 °C).[3]

Purification by Recrystallization

Recrystallization is a standard technique for purifying crystalline solids.^[14]^[15] Based on the known solubility data, a solvent/anti-solvent system or temperature-dependent solubility can be exploited.

Materials:

- Crude **Bandrowski's base**
- Dimethyl sulfoxide (DMSO)
- Ethanol or Water

Procedure (Solvent/Anti-solvent Method):

- Dissolve the crude **Bandrowski's base** in a minimal amount of a "good" solvent in which it is highly soluble, such as DMSO.^[1]
- Gently warm the solution if necessary to ensure complete dissolution.
- Slowly add a "poor" or "anti-solvent" (e.g., water) dropwise to the stirred solution until it becomes cloudy (the point of saturation).^[16]
- Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to promote the formation of well-defined crystals.
- Isolate the purified crystals by filtration, wash with a small amount of the anti-solvent, and dry thoroughly.^[15]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a sensitive and selective method for the identification and quantification of **Bandrowski's base**, often used for detecting it as an impurity in hair dye raw materials.^[17]

Typical Method Parameters:

- Column: Reversed-phase C18 column.^[6]

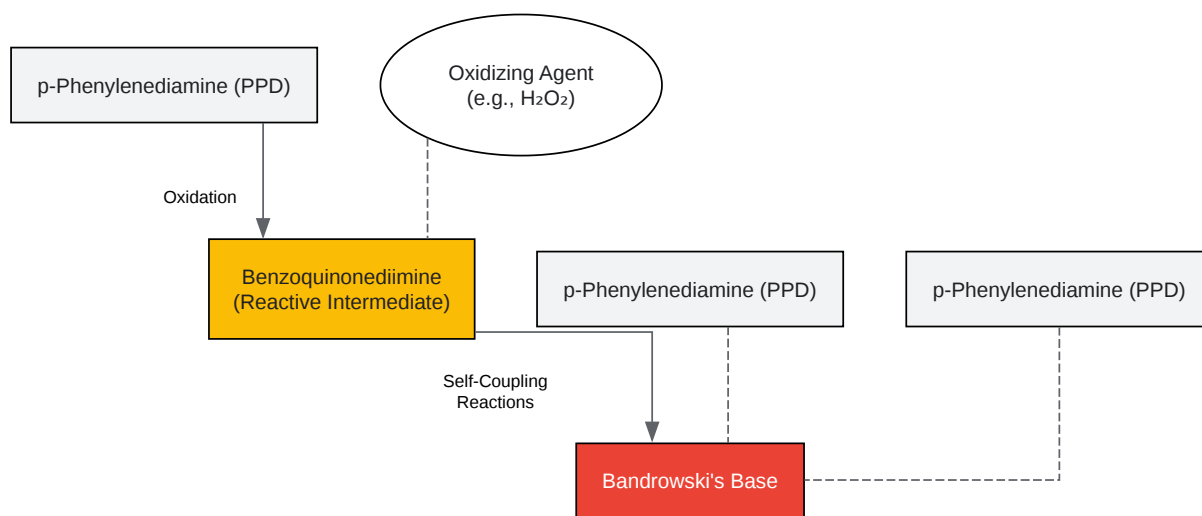
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier.
[18][19]
 - Aqueous Phase (A): Water with a buffer (e.g., ammonium acetate) or acid modifier (e.g., 0.1% formic acid).[20]
 - Organic Phase (B): Acetonitrile or Methanol.[6]
- Detection: Photodiode Array (PDA) or UV-Vis detector. A PDA detector is advantageous as it can provide the UV-Vis spectrum of the eluting peak, aiding in peak identification.[6]
- Procedure:
 - Prepare a standard solution of purified **Bandrowski's base** in a suitable solvent (e.g., a small amount of DMSO diluted with the mobile phase).
 - Prepare the sample solution by dissolving the material to be tested in the mobile phase.
 - Inject the standard and sample solutions into the HPLC system.
 - Identify **Bandrowski's base** in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.

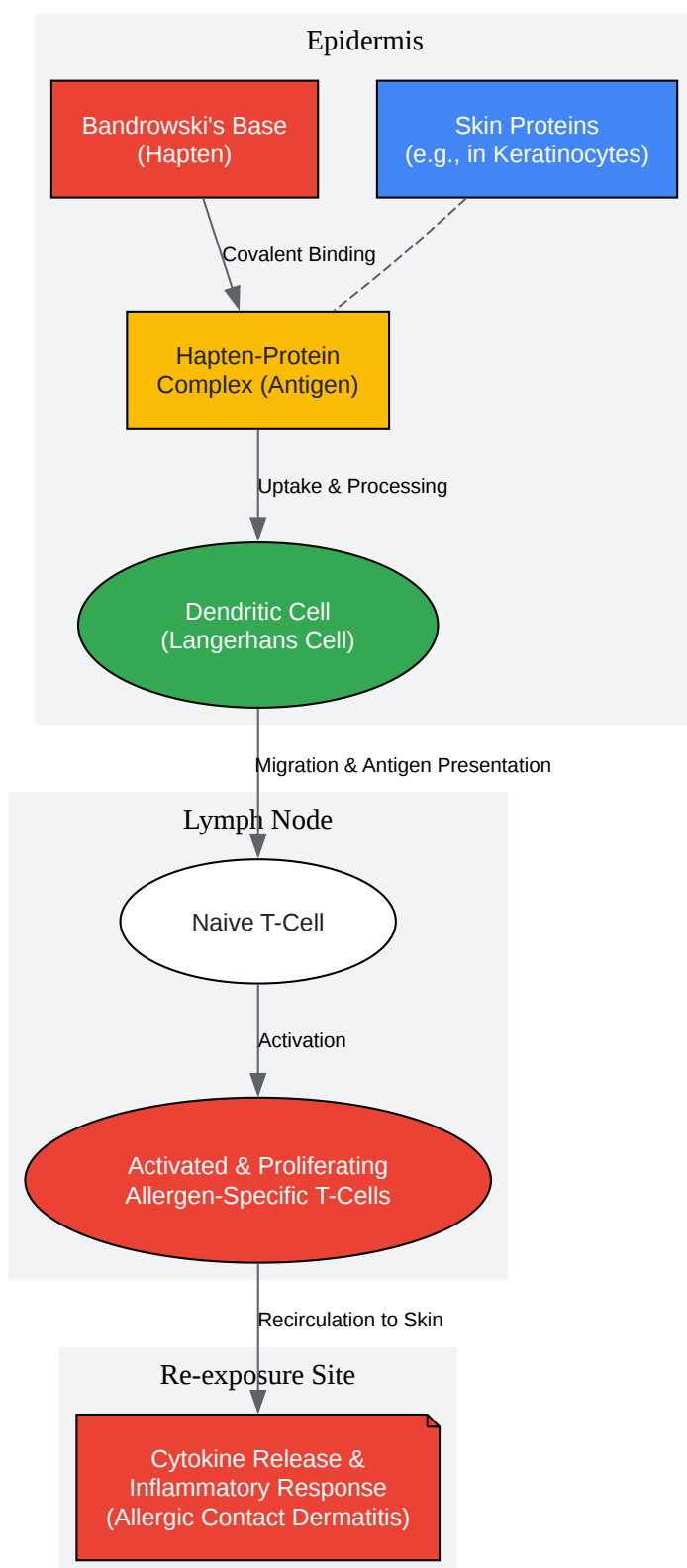
Formation and Biological Pathway Visualization

Bandrowski's base is not an intended ingredient in hair dyes but rather an oxidation byproduct of p-phenylenediamine (PPD). Its formation and subsequent interaction within the skin are critical to its role as an allergen.

Formation of Bandrowski's Base from PPD

The formation pathway involves the oxidation of PPD to a reactive intermediate, benzoquinonediimine, which then undergoes a series of coupling reactions with other PPD molecules.





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